[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
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Overview
Description
[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol: is an organic compound with the molecular formula C11H11ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol typically involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.
Major Products:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition .
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly as antifungal and antibacterial agents .
Industry:
- Used in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new catalysts .
Mechanism of Action
The mechanism of action of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to antimicrobial or antifungal effects .
Comparison with Similar Compounds
- [2-(2,6-Dichlorobenzyl)-1H-imidazol-4-yl]methanol
- {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- 1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole
Comparison:
- [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity.
- The presence of the 4-chlorobenzyl group can enhance its antimicrobial properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15/h1-6,15H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUIVPYPWINGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381312 |
Source
|
Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-53-9 |
Source
|
Record name | 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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